molecular formula C35H52N6O6 B14260702 D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine CAS No. 365537-58-2

D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine

Cat. No.: B14260702
CAS No.: 365537-58-2
M. Wt: 652.8 g/mol
InChI Key: VAEGNHSGRUXLDH-XZTOTZIXSA-N
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Description

D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is a synthetic peptide composed of five D-amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as preparative HPLC, are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is unique due to its specific sequence of D-amino acids, which can confer distinct biological and chemical properties. Its stability and resistance to enzymatic degradation make it particularly valuable in various applications .

Properties

CAS No.

365537-58-2

Molecular Formula

C35H52N6O6

Molecular Weight

652.8 g/mol

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H52N6O6/c1-22(2)19-28(32(43)38-27(35(46)47)17-11-12-18-36)40-34(45)30(23(3)4)41-33(44)29(21-25-15-9-6-10-16-25)39-31(42)26(37)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,43)(H,39,42)(H,40,45)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m1/s1

InChI Key

VAEGNHSGRUXLDH-XZTOTZIXSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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